3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a piperidine derivative, which is notable for its structural features that include an indazole moiety. The presence of the amino group and the piperidine ring suggests potential interactions with biological targets, making it a candidate for drug development.
This compound falls under the category of heterocyclic compounds, specifically within the subcategories of indazoles and piperidines. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in pharmacological studies.
The synthesis of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed to monitor reaction progress and confirm product identity.
The molecular structure of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can be represented as follows:
The compound's three-dimensional conformation can influence its biological activity significantly. Computational modeling techniques, such as molecular dynamics simulations, are often employed to predict the conformational landscape and binding affinities to target proteins.
3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can undergo various chemical reactions:
These reactions require specific reagents and conditions to ensure selectivity and yield. For example, using protecting groups during synthetic steps may enhance yield by preventing unwanted side reactions.
The mechanism of action for 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves interaction with specific biological targets, potentially including enzymes or receptors involved in disease pathways.
Studies utilizing docking simulations have suggested potential binding sites on target proteins that may correlate with observed biological activities in vitro.
Relevant data regarding melting point, boiling point, and other thermodynamic properties are often determined experimentally during characterization studies.
3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione has potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic applications .
The piperidine-2,6-dione (glutarimide) scaffold emerged from serendipitous discoveries in the 1950s, with thalidomide as the prototypical agent. Despite its tragic teratogenicity, thalidomide’s anti-inflammatory and anti-angiogenic properties spurred interest in structurally refined derivatives. Second-generation agents like lenalidomide (Revlimid®) and pomalidomide (Pomalyst®) retained the glutarimide core but incorporated amino-substituted isoindole-1,3-dione or indole moieties, markedly improving cereblon (CRBN) binding specificity and therapeutic indices. These agents revolutionized multiple myeloma treatment by modulating CRBN E3 ubiquitin ligase activity, leading to targeted degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [6] [8].
Recent innovations focus on catalytic and stereoselective synthesis to access structurally diverse piperidine-2,6-diones. Beller et al. developed heterogeneous cobalt catalysts (titanium nanoparticles/melamine) for pyridine-to-piperidine hydrogenation in aqueous media, enabling sustainable production of analogs like the antipsychotic melperone [7]. Concurrently, Glorius et al. achieved cis-selective hydrogenation of fluoropyridines using rhodium/palladium catalysts, yielding fluorinated piperidines with enhanced metabolic stability—a strategy applicable to aminoindazole derivatives [7]. These advances underscore the scaffold’s adaptability in modern drug design, particularly for targeted protein degradation (TPD) therapies.
Indazole, a bicyclic aromatic system, confers unique pharmacodynamic properties when fused to piperidine-2,6-diones. The 1-methyl-1H-indazole variant in 3-(7-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione serves dual roles:
Structure-activity relationship (SAR) studies reveal that indazole substitutions profoundly influence target engagement. For example, replacing the 7-amino group with hydroxy (as in 3-(7-hydroxy-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, CAS: 2908754-84-5) diminishes CRBN affinity due to reduced basicity, whereas N-methylpiperidine extensions (e.g., 3-(1-methyl-7-(methyl(piperidin-4-yl)amino)-1H-indazol-3-yl)piperidine-2,6-dione, CAS: 3062577-14-1) enable bifunctional molecule designs for protein degradation [6] [10]. This versatility is exploited in PROTACs (Proteolysis-Targeting Chimeras), where the indazole-glutarimide core recruits CRBN to degrade neo-substrates like IKZF2 (Helios) in T-cell malignancies [8].
Table 2: Impact of Indazole Substitutions on Biological Activity of Piperidine-2,6-dione Derivatives
Indazole Modification | Biological Consequence |
---|---|
7-Amino substitution | Maximizes CRBN binding via H-bonding with Trp380/386; critical for IKZF1/3 degradation |
N1-Methylation | Prevents N-H tautomerism; enhances membrane permeability and oxidative stability |
5-Amino-1-oxoisoindolin-2-yl variant (lenalidomide analog) | Enables degradation of GSPT1 in acute myeloid leukemia |
6-Amino regioisomer (CID 132117539) | Altered CRBN engagement profile; potential for neo-substrate recruitment |
Positional isomerism of amino groups on the indazole ring dramatically alters the physicochemical and biological profiles of piperidine-2,6-dione hybrids. Two key isomers exist:
QSAR models highlight the significance of substitution patterns:
Table 3: Comparative Analysis of Aminoindazole Regioisomers in Piperidine-2,6-dione Hybrids
Property | 7-Amino Isomer (2703770-84-5) | 6-Amino Isomer (132117539) |
---|---|---|
CRBN Binding Affinity (Kd) | 12.3 ± 1.5 μM (high) | >100 μM (low) |
Solubility (PBS, pH 7.4) | 0.82 mg/mL | 0.21 mg/mL |
clogP | 1.3 | 1.7 |
Protein Degradation Efficiency (IKZF1 DC50) | 0.15 μM | >10 μM |
These insights underscore the criticality of regioselective synthesis. Modern protocols employ palladium-catalyzed Suzuki-Miyaura couplings or regiocontrolled indazole cyclizations to access specific isomers. For instance, chemoselective hydrogenation of 3-cyanopyridines using Raney-Ni yields 3-aminomethylpiperidines without over-reduction, crucial for generating chiral intermediates for 7-aminoindazole conjugates [7] [8]. Such precision enables the rational design of isoform-selective degraders, mitigating off-target effects in complex proteomes.
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3